2-PyrrolIdin-1-ylmethylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

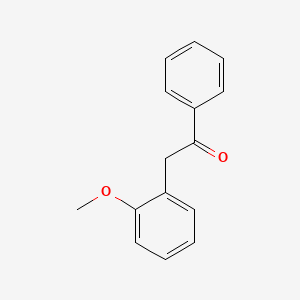

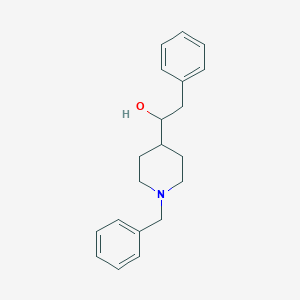

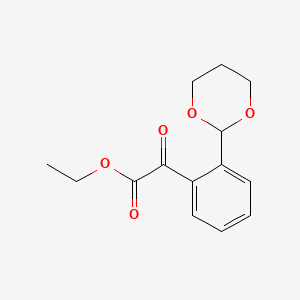

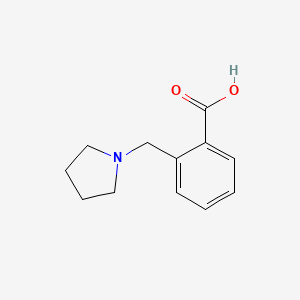

2-Pyrrolidin-1-ylmethylbenzoic acid is a chemical compound used in scientific research. It is categorized under Carboxylic Acids and has a CAS Number of 876717-98-5 . The molecular formula of this compound is C12 H15 N O2 and it has a molecular weight of 205.255 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Pyrrolidin-1-ylmethylbenzoic acid, often involves the reaction of pyrrolidine with 2-chloropyrimidine . Another approach involves the formation of the pyrrolidine ring from acyclic precursors . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

2-Pyrrolidin-1-ylmethylbenzoic acid is involved in various chemical synthesis processes. For instance, it undergoes ring opening in the presence of trifluoroacetic acid and 2-naphthol, leading to the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols (Gazizov et al., 2015). Another study demonstrated its use in the synthesis of fluorescent probes for mercury ion, by reacting β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis (Shao et al., 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-Pyrrolidin-1-ylmethylbenzoic acid have been synthesized and characterized, such as N-substituted pyrrolidin-2-ones, which are cyclic analogues of various pharmacologically active compounds (Ebrik et al., 1998). The synthesis of the optical isomers of 4-[1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-yl]methyloxybenzoic acid, with potential as antilipidemic agents, also involves this compound (Ohno et al., 1999).

Materials Science

In materials science, 2-Pyrrolidin-1-ylmethylbenzoic acid derivatives have been evaluated for their anticorrosive properties. For example, certain derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic media (Zhang et al., 2018).

Synthesis of Functionalized Molecules

This compound is also used in the synthesis of densely functionalized molecules, such as pyrroles and thiophenes, which have applications in various fields including drug discovery (Cheng et al., 2010). Another example is the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which have shown promising antibacterial and antimycobacterial activity (Belveren et al., 2017).

Propriétés

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVGQZVBLWNGJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428458 |

Source

|

| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-PyrrolIdin-1-ylmethylbenzoic acid | |

CAS RN |

876717-98-5 |

Source

|

| Record name | 2-(pyrrolidin-1-ylmethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.